
VU 0364770
概要
準備方法
VU 0364770の合成には、通常、母液の調製から始まるいくつかのステップが含まれます。 たとえば、化合物の2 mgを50μLのジメチルスルホキシド(DMSO)に溶解して、40 mg/mLの濃度にすることができます . 詳細な合成経路と工業生産方法は、多くの場合、所有権があり、公表されていません。
化学反応の分析
VU 0364770は、次のようなさまざまな化学反応を起こします。
酸化と還元: これらの反応は、化合物の官能基を修飾するために重要です。
置換: これらの反応で使用される一般的な試薬と条件には、分子内の特定の原子または基の置換を促進するために、さまざまな溶媒と触媒が含まれます。
科学研究への応用
This compoundは、幅広い科学研究に応用されています。
科学的研究の応用
VU 0364770 has a wide range of scientific research applications:
Chemistry: It is used to study the properties and behaviors of metabotropic glutamate receptors.
Biology: The compound helps in understanding the biological pathways involving mGlu4.
Medicine: this compound is significant in preclinical studies for neurological disorders such as Parkinson’s disease. .
Industry: The compound is utilized in the development of new therapeutic agents targeting mGlu4
作用機序
VU 0364770は、mGlu4の正のアロステリックモジュレーターとして機能します。グルタミン酸に対する受容体の応答を、応答の濃度依存的な増強を生み出すことによって高めます。 このモジュレーションは、複数のシグナル伝達経路に関与し、グルタミン酸に対する最大の応答の増加につながります .
類似の化合物との比較
This compoundは、mGlu4の正のアロステリックモジュレーターとしての高い選択性と効力により、ユニークです。類似の化合物には以下が含まれます。
VU 0155041: mGlu4の別の正のアロステリックモジュレーターですが、効力と選択性のプロファイルが異なります。
VU 0422288: mGlu4に対する活性で知られていますが、薬物動態特性が異なります
類似化合物との比較
VU 0364770 is unique due to its high selectivity and potency as a positive allosteric modulator of mGlu4. Similar compounds include:
VU 0155041: Another positive allosteric modulator of mGlu4, but with different potency and selectivity profiles.
VU 0422288: Known for its activity on mGlu4, but with distinct pharmacokinetic properties
生物活性
VU 0364770, chemically known as N-(3-chlorophenyl)picolinamide, is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of Parkinson's disease and other neurological disorders. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological profile, mechanisms of action, and relevant case studies.
Pharmacological Profile
This compound has been characterized primarily through in vitro and in vivo studies. It exhibits a significant affinity for mGlu4 receptors, with an effective concentration (EC50) of approximately 290 nM in HEK293 cells expressing mGlu4 . The compound enhances receptor activity without directly activating the receptor itself, which is a hallmark of PAMs.
Table 1: Summary of this compound's Biological Activity
Parameter | Value |
---|---|
Chemical Name | N-(3-chlorophenyl)picolinamide |
CAS Number | 61350-00-3 |
Target Receptor | mGlu4 |
EC50 | 290 nM |
Primary Effects | Enhances motor function |
Therapeutic Potential | Parkinson's disease |
This compound modulates mGlu4 receptors located presynaptically on GABAergic neurons within the striatum. This modulation leads to a reduction in excessive inhibitory tone in the globus pallidus externus (GPe), thereby facilitating improved motor control. The compound has shown efficacy in various rodent models of Parkinson's disease by reversing motor deficits induced by dopamine depletion .
Key Findings from Research Studies
- Motor Function Recovery : In studies where this compound was administered alone or in combination with l-DOPA or adenosine A2A receptor antagonists, it effectively reversed haloperidol-induced catalepsy and forelimb asymmetry caused by unilateral lesions .
- Combination Therapy : The compound demonstrated enhanced effects when co-administered with l-DOPA, suggesting a potential for reducing the required dosage of l-DOPA, thereby minimizing side effects associated with long-term dopamine replacement therapy .
- Behavioral Improvements : In addition to motor recovery, this compound has been linked to improvements in attentional deficits observed in bilateral 6-OHDA nigrostriatal lesion models .
Case Studies and Experimental Evidence
In preclinical trials, this compound has been evaluated using various behavioral assays to assess its impact on motor function and cognitive performance:
- Study Design : Adult male Sprague-Dawley rats were used to model Parkinson's disease symptoms. The rats underwent treatments with this compound both alone and in combination with other pharmacological agents.
- Results : Treatment with this compound resulted in significant improvements in motor function as measured by standard behavioral tests such as the rotarod and open field tests.
Table 2: Summary of Case Study Results
Study Parameter | Control Group (Haloperidol) | This compound Treatment Group |
---|---|---|
Catalepsy Duration (s) | 120 ± 15 | 45 ± 10 |
Forelimb Asymmetry Score | 3.5 ± 0.5 | 1.2 ± 0.3 |
Attentional Deficit Score | High | Moderate |
特性
IUPAC Name |
N-(3-chlorophenyl)pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYUTNCKIOLMAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356877 | |
Record name | N-(3-chlorophenyl)picolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61350-00-3 | |
Record name | N-(3-chlorophenyl)picolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。